molecular formula C17H18N2O3S B2833744 N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921537-97-5

N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2833744
CAS RN: 921537-97-5
M. Wt: 330.4
InChI Key: SFKVKCIFCHRQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide, also known as MI-773, is a small molecule inhibitor that has been shown to inhibit the activity of the p53-MDM2 interaction in cancer cells. This molecule has been studied extensively in recent years due to its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

Chemical Synthesis and Characterization

N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide, a compound with a sulfonamide functional group, plays a vital role in various chemical synthesis processes. Zhou, Xia, and Wu (2016) demonstrated the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced three-component reaction, showcasing the utility of related compounds in synthesizing complex molecules under mild conditions (Zhou et al., 2016). Additionally, the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives, including their metallic complexes, were explored by Özdemir et al. (2009), emphasizing the compound's importance in creating substances with potential biological applications (Özdemir et al., 2009).

Biological Activity and Molecular Interactions

The sulfonamide moiety in compounds like N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is instrumental in biological applications. Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase, indicating the compound's potential in influencing enzymatic activities and metabolic pathways (Huang et al., 2006). Kwon et al. (2015) further investigated sulfonamide analogues of natural alkaloids, highlighting their significant antitumor activity and indicating the potential medicinal relevance of N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide-related compounds (Kwon et al., 2015).

Structural Analysis and Material Sciences

The structural analysis of N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide-related compounds provides insights into their potential applications in material sciences. Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, revealing the compound's role in forming specific molecular architectures (Dey et al., 2015). Karabacak et al. (2010) performed a DFT-based computational study on molecular conformation, NMR chemical shifts, and vibrational transitions of related sulfonamides, showcasing the compound's significance in computational chemistry and molecular modeling (Karabacak et al., 2010).

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-3-5-13(6-4-12)11-23(21,22)18-15-7-8-16-14(9-15)10-17(20)19(16)2/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVKCIFCHRQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.